molecular formula C9H8N2O B139713 5-Acetyl-2-aminobenzonitrile CAS No. 33720-71-7

5-Acetyl-2-aminobenzonitrile

Cat. No.: B139713
CAS No.: 33720-71-7
M. Wt: 160.17 g/mol
InChI Key: SJXQSPLLUXAJQJ-UHFFFAOYSA-N
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Description

5-Acetyl-2-aminobenzonitrile is an organic compound with the molecular formula C9H8N2O. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by the presence of an acetyl group at the fifth position and an amino group at the second position on a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyl-2-aminobenzonitrile can be synthesized through several methods. One common method involves the reaction of 3-iodo-4-amino-acetophenone with copper(I) cyanide in dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as reaction, filtration, and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-2-aminobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Halogenating agents or other electrophiles can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted benzonitriles depending on the electrophile used.

Scientific Research Applications

5-Acetyl-2-aminobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-aminobenzonitrile involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of cimaterol, it plays a role in the activation of β-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and subsequent signaling cascades.

Comparison with Similar Compounds

  • 4-Amino-3-cyanoacetophenone
  • 5-Acetyl-anthranilonitrile
  • 2-Amino-5-acetylbenzonitrile

Comparison: 5-Acetyl-2-aminobenzonitrile is unique due to its specific substitution pattern on the benzonitrile ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, particularly in pharmaceutical synthesis and industrial processes.

Properties

IUPAC Name

5-acetyl-2-aminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9(11)8(4-7)5-10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXQSPLLUXAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446340
Record name 5-Acetyl-2-aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33720-71-7
Record name 5-Acetyl-2-aminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 35.5 g of 4'-amino-3'bromoacetophenone, 17.8 g of cuprous cyanide and 180 ml of dry dimethylformamide was heated at reflux, under nitrogen for 6 hours. After cooling, the mixture was treated with 180 ml of a solution of ferric chloride (prepared from 400 g of ferric chloride hexahydrate, 100 ml of concentrated hydrochloric acid and 600 ml of water) and stirred for 20 minutes at 60°-70° C. A 500 ml portion of water and 400 ml of dichloromethane were added. To facilitate phase separation, the mixture was filtered and then the filtrate was extracted with two 400 ml portions of dichlorometbane. The organic extracts were combined, washed with 200 ml of water and 200 ml of saturated sodium bicarbonate solution and the solvent removed in vacuo at 80° C. The residue was evaporated twice from 100 ml portions of toluene, giving a yellow solid, which was crystallized from ethanol, giving 14.35 g of the desired compound, mp 155°-159° C.
Quantity
35.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
180 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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